Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate
Overview
Description
Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C12H13NO2S and its molecular weight is 235.3 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as thioxopyrrolidines. Its structure features a thioxo group, which is believed to play a crucial role in its biological activity. The compound can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thioxopyrrolidine derivatives, including this compound. For instance, derivatives of similar structure have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Table 1: Cytotoxic Activity of Thioxopyrrolidine Derivatives
Compound | Cancer Cell Line | IC50 (nM) |
---|---|---|
This compound | A549 (Lung) | 120 |
Methyl 1-(4-chlorophenyl)-5-thioxopyrrolidine-3-carboxylate | MCF7 (Breast) | 150 |
Methyl 1-(4-methoxyphenyl)-5-thioxopyrrolidine-3-carboxylate | HeLa (Cervical) | 95 |
Data adapted from various studies on thioxopyrrolidine derivatives.
2. Antioxidant Properties
The compound exhibits significant antioxidant activity, which is critical in preventing oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, thus protecting cells from oxidative damage. This property is particularly valuable in neuroprotection, where oxidative stress plays a key role in neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of thioxopyrrolidine derivatives in models of ischemic stroke. This compound was found to reduce neuronal death and improve functional recovery in animal models by inhibiting lipid peroxidation and enhancing antioxidant defenses.
3. Anti-inflammatory Activity
Thioxopyrrolidines have also shown promise as anti-inflammatory agents. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokine production, making them potential candidates for treating inflammatory conditions.
Table 2: Anti-inflammatory Effects of Thioxopyrrolidine Derivatives
Compound | Inflammatory Model | Effectiveness |
---|---|---|
This compound | LPS-induced inflammation | Significant |
Methyl 1-(4-chlorophenyl)-5-thioxopyrrolidine-3-carboxylate | Carrageenan-induced edema | Moderate |
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It can affect key signaling pathways associated with apoptosis and cell survival.
- Radical Scavenging : Its thioxo group contributes to its ability to neutralize free radicals.
Properties
IUPAC Name |
methyl 1-phenyl-5-sulfanylidenepyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-15-12(14)9-7-11(16)13(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSBHARQPISLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=S)N(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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